(R)-Viloxazine Hydrochloride

Description

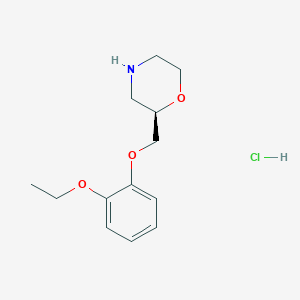

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-2-[(2-ethoxyphenoxy)methyl]morpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3.ClH/c1-2-15-12-5-3-4-6-13(12)17-10-11-9-14-7-8-16-11;/h3-6,11,14H,2,7-10H2,1H3;1H/t11-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJOCKFVCMLCPTP-RFVHGSKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OCC2CNCCO2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1OC[C@H]2CNCCO2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56287-63-9 | |

| Record name | Morpholine, 2-[(2-ethoxyphenoxy)methyl]-, hydrochloride, (R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56287-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

(R)-Viloxazine Hydrochloride: A Deep Dive into its Prefrontal Cortex Mechanism of Action

A Technical Guide for Researchers and Drug Development Professionals

(R)-Viloxazine Hydrochloride, a non-stimulant medication approved for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD), exerts its therapeutic effects through a multifaceted mechanism of action within the prefrontal cortex (PFC). This guide provides an in-depth technical overview of its core pharmacological activities, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Core Mechanism of Action: A Triad of Effects

(R)-Viloxazine's primary mechanism in the PFC is characterized by a combination of three key actions: norepinephrine (B1679862) reuptake inhibition, antagonism of the serotonin (B10506) 5-HT2B receptor, and agonism of the serotonin 5-HT2C receptor.[1][2] This unique profile distinguishes it from other ADHD medications and contributes to its efficacy in managing symptoms of inattention, hyperactivity, and impulsivity.[3][4]

Norepinephrine Transporter (NET) Inhibition

Viloxazine (B1201356) acts as a moderate inhibitor of the norepinephrine transporter (NET), leading to an increase in extracellular norepinephrine levels in the prefrontal cortex.[5][6][7] This action is crucial as the PFC is heavily reliant on norepinephrine for proper executive function. By blocking NET, viloxazine enhances noradrenergic signaling, which is believed to improve attention and cognitive control.[6][8] The inhibition of NET in the PFC also indirectly leads to an increase in extracellular dopamine (B1211576) levels, as dopamine is also cleared by NET in this brain region.[3][9][10]

Serotonergic Modulation

Beyond its effects on norepinephrine, viloxazine exhibits significant activity at specific serotonin receptors. It acts as an antagonist at 5-HT2B receptors and an agonist at 5-HT2C receptors.[1][9][11]

-

5-HT2B Receptor Antagonism: Antagonism of 5-HT2B receptors is hypothesized to contribute to an increase in serotonin levels in the PFC.[3][11] These receptors are located on GABAergic interneurons that tonically inhibit serotonin neurons. By blocking these receptors, viloxazine may disinhibit serotonin release, leading to enhanced serotonergic transmission in the PFC.[11]

-

5-HT2C Receptor Agonism: Agonism at 5-HT2C receptors is another key component of viloxazine's mechanism.[1][9] Activation of these receptors is thought to play a role in modulating dopamine and norepinephrine release, further contributing to the overall therapeutic effect.

This combined action on both the norepinephrine and serotonin systems has led to viloxazine being described as a serotonin norepinephrine modulating agent (SNMA).[1][4]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding (R)-Viloxazine's binding affinities and functional activity at its primary targets, as well as its effects on extracellular neurotransmitter levels in the prefrontal cortex.

Table 1: In Vitro Receptor Binding and Functional Activity of Viloxazine

| Target | Action | Ki (µM) | IC50 (µM) | EC50 (µM) | Emax (%) | Reference(s) |

| Norepinephrine Transporter (NET) | Inhibition | 0.13 | 0.3 | - | - | [5][12] |

| Serotonin 5-HT2B Receptor | Antagonist | - | 27.0 | - | - | [1] |

| Serotonin 5-HT2C Receptor | Agonist | 0.66 | - | 32.0 | 78.6 | [1][12] |

| Serotonin Transporter (SERT) | Negligible Inhibition | >10 | - | - | - | [1] |

Table 2: Effects of Viloxazine on Extracellular Neurotransmitter Levels in the Rat Prefrontal Cortex (In Vivo Microdialysis)

| Neurotransmitter | Dose (mg/kg, i.p.) | Maximum Increase (% of Baseline) | Reference(s) |

| Norepinephrine | 30 | ~250% | [10][13] |

| Norepinephrine | 50 | >400% | [3] |

| Dopamine | 30 | ~150% | [10][13] |

| Dopamine | 50 | ~200% | [3] |

| Serotonin | 30 | ~150% | [10][13] |

| Serotonin | 50 | ~200% | [3] |

Signaling Pathways and Experimental Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by (R)-Viloxazine and a typical experimental workflow for its characterization.

Caption: (R)-Viloxazine's multifaceted mechanism of action in the prefrontal cortex.

Caption: A typical experimental workflow for characterizing (R)-Viloxazine's mechanism.

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of (R)-Viloxazine's mechanism of action.

In Vitro Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of (R)-Viloxazine for various neurotransmitter transporters and receptors.

-

Methodology:

-

Preparation of Membranes: Cell membranes expressing the target transporter or receptor (e.g., HEK293 cells for human SERT, rat hypothalamic synaptosomes for NET) are prepared through homogenization and centrifugation.[3]

-

Binding Reaction: A fixed concentration of a specific radioligand (e.g., [³H]-nisoxetine for NET) is incubated with the prepared membranes in the presence of varying concentrations of (R)-Viloxazine.

-

Incubation and Separation: The reaction mixture is incubated to allow for binding equilibrium. The bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: Competition binding curves are generated, and the IC50 (concentration of viloxazine that inhibits 50% of specific radioligand binding) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

-

In Vitro Cell-Based Functional Assays

-

Objective: To determine the functional activity (agonist or antagonist) and potency (EC50 or IC50) of (R)-Viloxazine at specific receptors.

-

Methodology (Example: 5-HT2B Antagonism):

-

Cell Culture: CHO cells stably expressing the human 5-HT2B receptor are cultured.[3]

-

Assay Principle: The assay measures the accumulation of inositol (B14025) monophosphate (IP1), a downstream second messenger of Gq-coupled receptors like 5-HT2B, using a Homogeneous Time Resolved Fluorescence (HTRF®) assay.[3]

-

Procedure: Cells are incubated with varying concentrations of (R)-Viloxazine, followed by stimulation with a fixed concentration of serotonin (5-HT).

-

Detection: The HTRF® reagents are added, and the fluorescence signal is measured, which is proportional to the amount of IP1 produced.

-

Data Analysis: The ability of (R)-Viloxazine to inhibit the 5-HT-induced IP1 production is plotted against its concentration to determine the IC50 value.

-

In Vivo Microdialysis in Freely Moving Rats

-

Objective: To measure the effects of (R)-Viloxazine on extracellular levels of norepinephrine, dopamine, and serotonin in the prefrontal cortex of awake, freely moving rats.[10][13]

-

Methodology:

-

Animal Model: Male Sprague-Dawley rats are used.[10][13][14]

-

Surgical Implantation: Under anesthesia, a guide cannula for the microdialysis probe is stereotaxically implanted into the medial prefrontal cortex. The animals are allowed to recover from surgery.

-

Microdialysis Procedure: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate.

-

Baseline Collection: After a stabilization period, baseline dialysate samples are collected at regular intervals (e.g., every 30 minutes) to establish basal neurotransmitter levels.[13]

-

Drug Administration: (R)-Viloxazine or vehicle is administered via intraperitoneal (i.p.) injection.[10][13]

-

Post-Dosing Sample Collection: Dialysate samples continue to be collected for several hours post-administration.

-

Neurotransmitter Analysis: The concentrations of norepinephrine, dopamine, serotonin, and their metabolites in the dialysate samples are quantified using a sensitive analytical technique such as high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS).[15]

-

Data Analysis: The post-dose neurotransmitter levels are expressed as a percentage of the pre-dose baseline levels and are compared between the viloxazine-treated and vehicle-treated groups.

-

Conclusion

This compound possesses a unique and complex mechanism of action in the prefrontal cortex, characterized by its dual modulation of noradrenergic and serotonergic systems. Its ability to inhibit norepinephrine reuptake, antagonize 5-HT2B receptors, and agonize 5-HT2C receptors leads to a significant increase in the extracellular levels of norepinephrine, dopamine, and serotonin in the PFC. This intricate pharmacological profile provides a strong rationale for its therapeutic efficacy in treating ADHD and highlights it as a valuable non-stimulant option for patients. Further research into the downstream effects of these combined actions will continue to refine our understanding of its clinical benefits.

References

- 1. dovepress.com [dovepress.com]

- 2. Viloxazine in the Treatment of Attention Deficit Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Viloxazine for the Treatment of Attention Deficit Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. dovepress.com [dovepress.com]

- 9. Viloxazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Viloxazine Increases Extracellular Concentrations of Norepinephrine, Dopamine, and Serotonin in the Rat Prefrontal Cortex at Doses Relevant for the Treatment of Attention-Deficit/Hyperactivity Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. droracle.ai [droracle.ai]

- 13. researchgate.net [researchgate.net]

- 14. [PDF] Viloxazine Increases Extracellular Concentrations of Norepinephrine, Dopamine, and Serotonin in the Rat Prefrontal Cortex at Doses Relevant for the Treatment of Attention-Deficit/Hyperactivity Disorder | Semantic Scholar [semanticscholar.org]

- 15. Viloxazine Increases Cortical Serotonin Without Inhibiting Serotonin Reuptake at Doses Used to Treat ADHD | CNS Spectrums | Cambridge Core [cambridge.org]

Enantioselective Synthesis of (R)-Viloxazine from 2-Ethoxyphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a primary pathway for the enantioselective synthesis of (R)-Viloxazine, a crucial enantiomer for pharmaceutical applications, starting from the readily available precursor, 2-ethoxyphenol (B1204887). The synthesis hinges on the formation of a key chiral intermediate, (R)-2-((2-ethoxyphenoxy)methyl)oxirane, followed by a regioselective ring-opening and cyclization to yield the target morpholine (B109124) structure. This document provides detailed experimental protocols, quantitative data, and process visualizations to support research and development in this area.

Introduction to Viloxazine (B1201356) and Enantioselectivity

Viloxazine is a selective norepinephrine (B1679862) reuptake inhibitor (NRI) that has been used as an antidepressant and is approved for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD)[1][2]. It possesses a single stereocenter, leading to two enantiomers: (S)-(-)-Viloxazine and (R)-(+)-Viloxazine. Pharmacological studies have indicated that the (S)-isomer is significantly more potent than the (R)-isomer, in some cases by a factor of five[3][4]. However, the development of single-enantiomer drugs often requires the synthesis and biological evaluation of both enantiomers. This guide focuses on the synthesis of the (R)-enantiomer.

The core strategy for the enantioselective synthesis of (R)-Viloxazine from 2-ethoxyphenol involves two key transformations:

-

Asymmetric Synthesis of the Chiral Epoxide Intermediate: Formation of (R)-2-((2-ethoxyphenoxy)methyl)oxirane from 2-ethoxyphenol. This is the chirality-inducing step.

-

Formation of the Morpholine Ring: Regioselective ring-opening of the chiral epoxide followed by intramolecular cyclization to form the viloxazine core.

Synthetic Pathway Overview

The overall synthetic route from 2-ethoxyphenol to (R)-Viloxazine is depicted below. The critical step is the initial enantioselective formation of the chiral epoxide intermediate.

Caption: Overall synthetic workflow for (R)-Viloxazine.

Experimental Protocols

Step 1: Enantioselective Synthesis of (R)-2-((2-ethoxyphenoxy)methyl)oxirane

This crucial step establishes the stereochemistry of the final product. The most direct method involves a Williamson ether synthesis using an enantiomerically pure three-carbon building block. The following protocol is adapted from procedures for analogous compounds[5].

Reaction Scheme: 2-Ethoxyphenol + (R)-Glycidyl Tosylate --(Base)--> (R)-2-((2-ethoxyphenoxy)methyl)oxirane

Materials:

-

2-Ethoxyphenol

-

(R)-Glycidyl tosylate

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (B52724) (CH₃CN), anhydrous

-

Ethyl acetate (B1210297)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred suspension of anhydrous potassium carbonate (1.5 equivalents) in anhydrous acetonitrile, add 2-ethoxyphenol (1.0 equivalent).

-

Stir the mixture at room temperature for 30 minutes to form the phenoxide.

-

Add a solution of (R)-glycidyl tosylate (1.1 equivalents) in anhydrous acetonitrile dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield pure (R)-2-((2-ethoxyphenoxy)methyl)oxirane.

Step 2: Synthesis of (R)-Viloxazine from (R)-2-((2-ethoxyphenoxy)methyl)oxirane

This step involves the nucleophilic ring-opening of the chiral epoxide by 2-aminoethyl hydrogen sulfate, followed by in-situ cyclization to form the morpholine ring. This protocol is based on the methods described for the synthesis of racemic viloxazine[6][7].

Reaction Scheme: (R)-2-((2-ethoxyphenoxy)methyl)oxirane + 2-Aminoethyl Hydrogen Sulfate --(Base)--> (R)-Viloxazine

Materials:

-

(R)-2-((2-ethoxyphenoxy)methyl)oxirane

-

2-Aminoethyl hydrogen sulfate

-

Sodium hydroxide (B78521) (NaOH)

-

Ethanol

-

Water

Procedure:

-

In a reaction vessel, dissolve 2-aminoethyl hydrogen sulfate (1.2 equivalents) in a solution of sodium hydroxide (2.5 equivalents) in ethanol.

-

To this solution, add (R)-2-((2-ethoxyphenoxy)methyl)oxirane (1.0 equivalent) dissolved in a small amount of ethanol.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

To the residue, add water and extract the product with toluene (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield crude (R)-Viloxazine.

-

The crude product can be further purified by conversion to its hydrochloride salt by treatment with HCl in a suitable solvent like isopropanol (B130326), followed by recrystallization.

Quantitative Data Summary

The following tables summarize the expected quantitative data for the key reaction steps. The data is compiled from analogous syntheses and patent literature.

Table 1: Synthesis of (R)-2-((2-ethoxyphenoxy)methyl)oxirane

| Parameter | Value | Reference |

| Yield | 80-90% | Adapted from[5] |

| Enantiomeric Excess (ee) | >99% | [8] |

| Reaction Time | 12-18 hours | Adapted from[5] |

| Solvent | Acetonitrile | [8] |

| Base | K₂CO₃ | [8] |

Table 2: Synthesis of (R)-Viloxazine

| Parameter | Value | Reference |

| Yield | 60-75% | Adapted from[6][7] |

| Reaction Time | 4-6 hours | Adapted from[6][7] |

| Solvent | Ethanol | [6][7] |

| Base | NaOH | [6][7] |

Key Transformations and Logical Relationships

The success of this enantioselective synthesis relies on the precise control of stereochemistry and regiochemistry. The following diagrams illustrate the key chemical transformations.

Caption: Key transformation in Step 1.

Caption: Key transformations in Step 2.

Analytical Considerations: Enantiomeric Excess Determination

To confirm the enantiopurity of the final (R)-Viloxazine product, a validated chiral High-Performance Liquid Chromatography (HPLC) method is essential.

Chiral HPLC Method Outline:

-

Column: A chiral stationary phase, such as Chiralpak IM, is suitable for separating the enantiomers of Viloxazine[9][10].

-

Mobile Phase: A mixture of solvents like n-hexane, isopropanol (IPA), and methanol (B129727) is typically used[9][10]. The exact ratio needs to be optimized for baseline separation.

-

Detection: UV detection at a wavelength of approximately 265 nm is appropriate for Viloxazine[9][10].

-

Quantification: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers in the chromatogram.

Conclusion

The enantioselective synthesis of (R)-Viloxazine from 2-ethoxyphenol is a feasible process for drug development and research. The key to success lies in the efficient and highly enantioselective synthesis of the chiral epoxide intermediate, (R)-2-((2-ethoxyphenoxy)methyl)oxirane. The subsequent ring-opening and cyclization to form the morpholine ring is a well-established transformation. This guide provides a foundational framework for the synthesis, and further optimization of reaction conditions may be necessary to achieve desired yields and purity on a larger scale.

References

- 1. uma.es [uma.es]

- 2. CAS 5296-35-5: 2-[(2-Ethoxyphenoxy)methyl]oxirane [cymitquimica.com]

- 3. Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation | MDPI [mdpi.com]

- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. EP2558437B1 - Methods for producing viloxazine salts and novel polymorphs thereof - Google Patents [patents.google.com]

- 7. US20110251198A1 - Methods for producing viloxazine salts and novel polymorphs thereof - Google Patents [patents.google.com]

- 8. (R)-2-((2-Ethoxyphenoxy)methyl)oxirane | Benchchem [benchchem.com]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. ijpsjournal.com [ijpsjournal.com]

Pharmacokinetic Profile of (R)-Viloxazine vs (S)-Viloxazine Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viloxazine (B1201356) is a selective norepinephrine (B1679862) reuptake inhibitor (SNRI) that has been repurposed for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). As a chiral molecule, viloxazine exists as two enantiomers, (R)-Viloxazine and (S)-Viloxazine. While the therapeutic product is administered as a racemic mixture, understanding the individual pharmacokinetic profiles of each enantiomer is crucial for a comprehensive assessment of its clinical pharmacology. This technical guide provides an in-depth analysis of the available pharmacokinetic data for the (R)- and (S)-enantiomers of viloxazine, details the experimental methodologies for their separate analysis, and visualizes key pathways and workflows.

While extensive pharmacokinetic data exists for the racemic mixture of viloxazine, particularly for the extended-release (ER) formulation, there is a notable scarcity of studies directly comparing the pharmacokinetic profiles of the individual (R)- and (S)-enantiomers in humans. However, preclinical data from animal studies provide some initial insights.

Pharmacokinetic Profiles: A Comparative Overview

Preclinical Data in Rats

A key study investigating the enantioselective pharmacokinetics of viloxazine was conducted in Sprague Dawley rats. The study concluded that the pharmacokinetic profiles of (S)-Viloxazine and (R)-Viloxazine were not statistically different following oral administration of the individual enantiomers or the racemic mixture.[1] This suggests that, at least in this preclinical model, the absorption, distribution, metabolism, and excretion of the two enantiomers are comparable.

Human Pharmacokinetics of Racemic Viloxazine

In the absence of direct comparative human data for the enantiomers, this section summarizes the known pharmacokinetic parameters of the racemic mixture of viloxazine, which is the clinically administered form.

Absorption: Viloxazine is rapidly absorbed after oral administration.[2] For the extended-release (ER) formulation, peak plasma concentrations (Tmax) are typically reached in approximately 5 hours.[3]

Distribution: Viloxazine is moderately bound to plasma proteins, primarily albumin, with a binding percentage ranging from 76% to 82%.[3]

Metabolism: The primary metabolic pathway for viloxazine in humans is 5-hydroxylation, which is mediated mainly by the cytochrome P450 enzyme CYP2D6.[4][5][6][7][8] This is followed by glucuronidation to form 5-hydroxyviloxazine (B12724933) glucuronide.[4][6][7][8] While CYP2D6 is the major contributor, minor involvement of other CYP enzymes has been noted.[5][9] It is important to note that these metabolism studies were conducted on the racemic mixture, and it is currently unknown whether there are any enantioselective differences in the metabolic pathways in humans.

Excretion: The majority of viloxazine and its metabolites are excreted renally.[3] The terminal half-life of racemic viloxazine is approximately 7 hours.[3]

Data Presentation: Pharmacokinetic Parameters of Racemic Viloxazine in Humans

| Parameter | Value | Formulation | Population |

| Tmax (Peak Plasma Time) | ~5 hours[3] | Extended-Release | Adults |

| 29 - 171 min (females)[10] | Immediate-Release | Adults | |

| 54 - 155 min (males)[10] | Immediate-Release | Adults | |

| t1/2 (Half-life) | ~7 hours[3] | Extended-Release | Adults |

| 2.19 - 4.21 h (females)[10] | Immediate-Release | Adults | |

| 2.61 - 4.31 h (males)[10] | Immediate-Release | Adults | |

| Protein Binding | 76% - 82%[3] | Not specified | Not specified |

| Primary Metabolizing Enzyme | CYP2D6[4][5][6][7][8] | Not applicable | Not applicable |

| Primary Route of Excretion | Renal[3] | Not applicable | Not applicable |

Experimental Protocols

Enantioselective Analysis of Viloxazine in Biological Matrices

The separation and quantification of individual enantiomers of viloxazine from biological samples require specialized analytical techniques. A validated method for the enantioselective analysis of viloxazine in rat plasma has been described, which can be adapted for human plasma studies.[1]

Methodology: Chiral High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)

-

Sample Preparation: Protein precipitation is a common method for extracting the drug from plasma samples. This typically involves adding a solvent like acetonitrile (B52724) to the plasma, followed by centrifugation to remove precipitated proteins. The resulting supernatant, containing the viloxazine enantiomers, is then collected for analysis.

-

Chiral Chromatography:

-

Column: A chiral stationary phase (CSP) is essential for separating the enantiomers. A commonly used column for this purpose is a polysaccharide-based chiral column, such as the Chiralpak® IC.[1]

-

Mobile Phase: The mobile phase composition is critical for achieving optimal separation. A typical mobile phase might consist of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) bicarbonate).[1] The exact ratio and additives are optimized to achieve baseline separation of the (R)- and (S)-enantiomers.

-

-

Detection:

-

Mass Spectrometry: Tandem mass spectrometry (MS/MS) is a highly sensitive and selective detection method. It allows for the accurate quantification of each enantiomer even at low concentrations in complex biological matrices. The mass spectrometer is typically operated in the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each enantiomer and an internal standard are monitored.[1]

-

-

Quantification: A calibration curve is generated using known concentrations of the individual enantiomers. The concentration of each enantiomer in the unknown samples is then determined by comparing its peak area to the calibration curve.

Visualizations

Signaling and Metabolic Pathways

The primary mechanism of action of viloxazine involves the inhibition of the norepinephrine transporter (NET). The (S)-enantiomer has been reported to be more potent in this regard.[11] The metabolism of racemic viloxazine is primarily through CYP2D6-mediated hydroxylation.

Caption: Signaling and Metabolic Pathway of Racemic Viloxazine.

Experimental Workflow

The following diagram illustrates the typical workflow for the enantioselective analysis of viloxazine in plasma samples.

Caption: Experimental Workflow for Enantioselective Analysis.

Conclusion and Future Directions

The pharmacokinetic profile of racemic viloxazine is well-characterized, with CYP2D6-mediated 5-hydroxylation being the primary metabolic pathway. Preclinical data in rats suggest no significant stereoselectivity in the pharmacokinetics of (R)- and (S)-viloxazine. However, a critical data gap exists regarding the enantioselective pharmacokinetics in humans.

For drug development professionals and researchers, future studies should prioritize the characterization of the pharmacokinetic profiles of individual (R)- and (S)-viloxazine enantiomers in human subjects. Such studies would provide a more complete understanding of the drug's disposition and could inform potential future development of enantiopure formulations. Key areas for investigation include potential stereoselective differences in absorption, distribution, metabolism by CYP2D6 and other enzymes, and excretion. A thorough understanding of the human enantioselective pharmacokinetic profile is essential for optimizing the therapeutic use of viloxazine.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Metabolism and in vitro drug-drug interaction assessment of viloxazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Population Pharmacokinetics of Viloxazine Extended‐Release Capsules in Pediatric Subjects With Attention Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of viloxazine hydrochloride in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Viloxazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

(R)-Viloxazine Hydrochloride and the Norepinephrine Transporter: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of (R)-Viloxazine Hydrochloride for the norepinephrine (B1679862) transporter (NET). Viloxazine (B1201356), a selective norepinephrine reuptake inhibitor (SNRI), is recognized for its therapeutic effects in treating Attention Deficit Hyperactivity Disorder (ADHD). This document consolidates quantitative binding data, details experimental methodologies, and visualizes key pathways and workflows to support research and development in neuropharmacology.

Core Concepts: Norepinephrine Transporter Inhibition

The norepinephrine transporter is a crucial protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. This process terminates the neurotransmitter's action. Inhibition of NET by molecules like viloxazine leads to an increased concentration and prolonged presence of norepinephrine in the synapse, enhancing noradrenergic signaling. This enhanced signaling in brain regions like the prefrontal cortex is believed to be a key mechanism in the management of ADHD symptoms.

Binding Affinity of Viloxazine for the Norepinephrine Transporter

Viloxazine is a chiral molecule, existing as (R)- and (S)-enantiomers. The available scientific literature primarily reports on the binding affinity of racemic viloxazine. It is crucial to note that the pharmacological activity is stereoselective, with the (S)-enantiomer demonstrating significantly higher potency in inhibiting norepinephrine reuptake than the (R)-enantiomer[1]. One study indicates that the (S)-stereoisomer of viloxazine is approximately 10 times more potent than the (R)-stereoisomer[1]. However, specific quantitative binding data for the individual enantiomers are not consistently available in the reviewed literature.

The following tables summarize the reported binding affinities and functional potencies of racemic viloxazine for the human norepinephrine transporter.

Table 1: Binding Affinity (Ki) of Racemic Viloxazine for the Norepinephrine Transporter

| Compound | Ki (µM) | Species | Assay Type | Reference |

| Racemic Viloxazine | 0.63 | Human | Radioligand Binding Assay | [2] |

| Racemic Viloxazine | 0.13 | Not Specified | Not Specified | [3] |

Table 2: Functional Potency (IC50) of Racemic Viloxazine at the Norepinephrine Transporter

| Compound | IC50 (µM) | Species | Assay Type | Reference |

| Racemic Viloxazine | 0.26 | Rat | [3H]-Norepinephrine Uptake Assay | [4] |

| Racemic Viloxazine | ~0.3 | Not Specified | Not Specified | [5] |

Signaling Pathway of Norepinephrine Transporter Inhibition

The inhibition of the norepinephrine transporter by viloxazine directly impacts synaptic norepinephrine levels, leading to downstream effects on adrenergic receptors. The following diagram illustrates this signaling pathway.

References

Viloxazine: A Technical Chronicle of its Discovery, Development, and Mechanistic Evolution as an Antidepressant

Introduction

Viloxazine (B1201356), a morpholine (B109124) derivative, represents a fascinating case study in pharmaceutical development, from its initial discovery and long-standing use as an antidepressant in Europe to its recent repurposing and approval in the United States for Attention-Deficit/Hyperactivity Disorder (ADHD). Initially characterized as a selective norepinephrine (B1679862) reuptake inhibitor (NRI), contemporary research has unveiled a more complex, multimodal mechanism of action, recasting it as a Serotonin (B10506) Norepinephrine Modulating Agent (SNMA). This technical guide provides an in-depth exploration of the discovery, development, and evolving understanding of viloxazine's pharmacology, with a primary focus on its history as a treatment for depression.

1. Discovery and Early Development

Viloxazine, also known by its developmental code ICI 58,834, was discovered by scientists at Imperial Chemical Industries.[1][2][3] The discovery stemmed from research into beta-blockers, where it was observed that some of these compounds exhibited serotonin reuptake inhibitory activity at high doses.[1][4] To enhance the ability of these compounds to penetrate the blood-brain barrier, the ethanolamine (B43304) side chain characteristic of beta-blockers was replaced with a morpholine ring, leading directly to the synthesis of viloxazine.[1][4]

First described in the scientific literature in 1972, viloxazine was subsequently marketed in the United Kingdom and several other European countries in 1974 as an immediate-release formulation for the treatment of depression.[1][2][5][6] It was used for this indication for nearly three decades before being discontinued (B1498344) in 2002 for commercial reasons unrelated to its safety or efficacy.[1][6][7] During its time as an antidepressant, it was valued for having a more favorable side-effect profile compared to first-generation tricyclic antidepressants, particularly its lower risk of cardiotoxicity and lack of significant anticholinergic effects.[6][8]

2. The Evolving Mechanism of Action: From NRI to SNMA

The understanding of viloxazine's mechanism of action has significantly evolved from its initial characterization to the present day.

2.1 Initial Characterization: A Selective Norepinephrine Reuptake Inhibitor (NRI)

For decades, viloxazine was primarily classified as a selective norepinephrine reuptake inhibitor (NRI).[3][5][9] This was based on early preclinical studies demonstrating its ability to potentiate noradrenergic effects and selectively inhibit the reuptake of norepinephrine in rat hypothalamic synaptosomes with significantly less potency for serotonin uptake.[5][10] This action increases the concentration of norepinephrine in the synaptic cleft, enhancing noradrenergic neurotransmission, which is believed to be a key component of its therapeutic effect in depression.[11][12]

2.2 Contemporary Understanding: A Serotonin Norepinephrine Modulating Agent (SNMA)

More recent and comprehensive investigations have revealed a more nuanced, multimodal pharmacological profile.[5][13] This has led to the reclassification of viloxazine as a Serotonin Norepinephrine Modulating Agent (SNMA).[5][9][13] This updated profile is defined by three primary actions:

-

Moderate Norepinephrine Transporter (NET) Inhibition : It maintains its known function as a moderate inhibitor of NET.[5][7]

-

5-HT₂B Receptor Antagonism : Viloxazine acts as an antagonist at serotonin 5-HT₂B receptors.[5][7][9] Antagonism of these receptors on GABAergic interneurons can lead to a disinhibition of serotonin neurons, thereby increasing serotonin release in brain regions like the prefrontal cortex.[7][14]

-

5-HT₂C Receptor Agonism : It functions as an agonist at serotonin 5-HT₂C receptors.[5][7][9]

This combination of activities results in an increase in extracellular levels of not only norepinephrine but also serotonin and dopamine (B1211576) in the prefrontal cortex.[5][6][15] This broader neurochemical effect is now believed to be the cornerstone of its therapeutic efficacy.[5]

3. Pharmacological Data

3.1. Receptor Binding and Functional Activity

The multimodal action of viloxazine is quantified by its binding affinities and functional activities at various neurochemical targets. Unlike many other antidepressants, it has low affinity for histaminic (H1, H2) and muscarinic (M1-M4) receptors, contributing to its favorable side-effect profile.[6]

| Target | Parameter | Value | Reference |

| Norepinephrine Transporter (NET) | KD (human) | 155 - 630 nM | [1] |

| Ki (rat) | 0.63 µM (630 nM) | [13][15] | |

| IC₅₀ (rat) | 0.2 µM (200 nM) | [13] | |

| IC₅₀ (rat hypothalamic synaptosomes) | 0.9 µM (900 nM) | [10] | |

| Serotonin Transporter (SERT) | KD (human) | 17,300 nM | [1] |

| IC₅₀ (rat hypothalamic synaptosomes) | >100 µM | [10] | |

| Dopamine Transporter (DAT) | KD (human) | >100,000 nM | [1] |

| 5-HT₂B Receptor | Ki | 6.40 µM | [15] |

| KB (Antagonist) | 4.2 µM | [15] | |

| IC₅₀ (Antagonist) | 27 µM | [15] | |

| 5-HT₂C Receptor | Ki | 3.90 µM | [15] |

| EC₅₀ (Agonist) | 32 µM | [15] | |

| Table 1: Viloxazine Receptor Binding and Functional Activity Profile. |

3.2. Pharmacokinetics

The pharmacokinetic profile of viloxazine has been studied for both its original immediate-release (IR) formulation and the more recent extended-release (ER) version. The ER formulation was designed to provide stable plasma concentrations with once-daily dosing.

| Parameter | Immediate-Release (IR) | Extended-Release (ER) | Reference(s) |

| Bioavailability | ~100% (oral) | ~88% (relative to IR) | [7][16] |

| Time to Peak (Tₘₐₓ) | 29 - 171 min (0.5 - 2.85 hrs) | ~5 hours (range 3-9 hrs) | [1][7][17] |

| Protein Binding | Not specified | 76% - 82% | [4][18] |

| Elimination Half-life (t₁/₂) | 2.5 hours (range 2.19 - 4.31 hrs) | 7.02 (± 4.74) hours | [1][17] |

| Metabolism | Primarily CYP2D6, UGT1A9, UGT2B15 | Primarily CYP2D6, UGT1A9, UGT2B15 | [1][4][18] |

| Major Metabolite | 5-hydroxyviloxazine glucuronide | 5-hydroxyviloxazine glucuronide | [1][18][19] |

| Excretion | ~90% renal (urine) within 24 hrs | ~90% renal (urine) | [7][18] |

| Table 2: Comparative Pharmacokinetic Parameters of Viloxazine Formulations. |

4. Synthesis and Experimental Protocols

4.1. Chemical Synthesis Overview

The synthesis of viloxazine hydrochloride has been approached through several routes. A common and illustrative method involves a multi-step process starting from 2-ethoxyphenol (B1204887).

-

Epoxide Formation : 2-ethoxyphenol is reacted with epichlorohydrin (B41342) in the presence of a base (e.g., potassium carbonate) and often a phase-transfer catalyst to yield the epoxide intermediate, 1-(2-ethoxyphenoxy)-2,3-epoxypropane.[20][21][22]

-

Ring Formation : The epoxide intermediate is then reacted with 2-aminoethyl hydrogen sulfate (B86663) in the presence of a strong base.[20][21] This process involves the opening of the epoxide ring and a subsequent cyclization to form the viloxazine free base (2-[(2-ethoxyphenoxy)methyl]morpholine).[20]

-

Salt Formation : The resulting viloxazine free base is treated with hydrochloric acid to form the viloxazine hydrochloride salt, which can then be purified through recrystallization.[20][23]

4.2. Key Experimental Protocols

The characterization of viloxazine's pharmacodynamics relied on established in vitro and in vivo methodologies.

-

Protocol: In Vitro Radioligand Binding Competition Assays

-

Objective : To determine the binding affinity (Kᵢ) of viloxazine for various neurotransmitter transporters and receptors.

-

Methodology : A series of binding competition assays are performed.[9][15] Membranes from cells expressing the target of interest (e.g., hNET, hSERT) or tissue homogenates (e.g., rat cortex) are incubated with a specific radiolabeled ligand (e.g., [³H]-nisoxetine for NET) at a fixed concentration.[14][15] Various concentrations of unlabeled viloxazine are added to compete for binding with the radioligand. Following incubation and separation of bound from unbound radioligand, the amount of bound radioactivity is measured. The concentration of viloxazine that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.[15]

-

-

Protocol: In Vitro Functional Assays (HTRF® for 5-HT Receptors)

-

Objective : To determine the functional activity (agonist or antagonist) and potency (EC₅₀ or IC₅₀) of viloxazine at specific receptors.

-

Methodology : Homogeneous Time Resolved Fluorescence (HTRF®) assays are used in cell lines (e.g., CHO cells) stably expressing the receptor of interest (e.g., 5-HT₂B or 5-HT₂C).[14] To assess agonist activity, cells are treated with increasing concentrations of viloxazine, and the accumulation of a second messenger (e.g., inositol (B14025) monophosphate, IP1) is measured.[14] To assess antagonist activity, cells are co-incubated with a known agonist (e.g., serotonin) and increasing concentrations of viloxazine to measure the inhibition of the agonist-induced signal.[14] Data are plotted to generate dose-response curves from which EC₅₀ or IC₅₀ values are derived.

-

References

- 1. Viloxazine - Wikipedia [en.wikipedia.org]

- 2. macsenlab.com [macsenlab.com]

- 3. viloxazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Viloxazine - Wikiwand [wikiwand.com]

- 5. dovepress.com [dovepress.com]

- 6. Viloxazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. researchgate.net [researchgate.net]

- 9. go.drugbank.com [go.drugbank.com]

- 10. caymanchem.com [caymanchem.com]

- 11. What is the mechanism of Viloxazine Hydrochloride? [synapse.patsnap.com]

- 12. medkoo.com [medkoo.com]

- 13. Frontiers | Viloxazine in the Treatment of Attention Deficit Hyperactivity Disorder [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. The disposition and metabolism of I.C.I. 58,834 (viloxazine) in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics of viloxazine hydrochloride in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]

- 19. Population Pharmacokinetics of Viloxazine Extended‐Release Capsules in Pediatric Subjects With Attention Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Viloxazine Hydrochloride: Synthesis and Introduction_Chemicalbook [chemicalbook.com]

- 21. US20110251198A1 - Methods for producing viloxazine salts and novel polymorphs thereof - Google Patents [patents.google.com]

- 22. EP2558437B1 - Methods for producing viloxazine salts and novel polymorphs thereof - Google Patents [patents.google.com]

- 23. newdrugapprovals.org [newdrugapprovals.org]

Stereospecific Activity of Viloxazine Isomers in Neurotransmitter Reuptake: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viloxazine (B1201356) is a selective norepinephrine (B1679862) reuptake inhibitor (NRI) with a complex pharmacological profile that also involves modulation of the serotonergic system.[1][2] It is a racemic mixture containing two stereoisomers: (S)-(-)-viloxazine and (R)-(+)-viloxazine.[3] Early research and subsequent studies have established that the pharmacological activity of viloxazine resides primarily in one of its optical isomers.[4][5] This technical guide provides an in-depth analysis of the stereospecific activity of viloxazine isomers concerning their interaction with key neurotransmitter transporters, namely the norepinephrine transporter (NET), the serotonin (B10506) transporter (SERT), and the dopamine (B1211576) transporter (DAT). This document summarizes the available quantitative data, details the experimental protocols used for these assessments, and provides visual representations of the relevant signaling pathways and experimental workflows.

Quantitative Data on Viloxazine Isomer Activity

The stereoisomers of viloxazine exhibit notable differences in their pharmacological activity, particularly in their potency as norepinephrine reuptake inhibitors. The (S)-(-)-isomer is reported to be significantly more active than the (R)-(+)-isomer.[6][7] While precise side-by-side Ki or IC50 values for the individual isomers are not consistently available in publicly accessible literature, the general consensus points to a 5- to 10-fold higher potency of the (S)-isomer for NET inhibition.[6][8]

The following tables summarize the available quantitative data for racemic viloxazine and provide a qualitative comparison for its isomers.

Table 1: Binding Affinity (Ki) of Racemic Viloxazine for Monoamine Transporters

| Compound | Norepinephrine Transporter (NET) Ki (nM) | Serotonin Transporter (SERT) Ki (nM) | Dopamine Transporter (DAT) Ki (nM) |

| Racemic Viloxazine | 2300[9] | >10,000[9] | >100,000[9] |

Table 2: Reuptake Inhibition (IC50) of Racemic Viloxazine

| Compound | NET IC50 (µM) | SERT IC50 (µM) |

| Racemic Viloxazine | 0.26[1] | 257[9] |

Table 3: Stereospecific Activity of Viloxazine Isomers

| Isomer | Activity at Norepinephrine Transporter (NET) | Activity at Serotonin Transporter (SERT) | Activity at Dopamine Transporter (DAT) |

| (S)-(-)-Viloxazine | Primary active isomer; 5-10 times more potent than (R)-(+)-isomer[6][8] | Not well characterized, but racemic mixture has very low affinity | Not well characterized, but racemic mixture has very low affinity |

| (R)-(+)-Viloxazine | Less active isomer[6] | Not well characterized, but racemic mixture has very low affinity | Not well characterized, but racemic mixture has very low affinity |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of viloxazine's activity on neurotransmitter reuptake.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor or transporter.

Objective: To measure the affinity of viloxazine isomers for NET, SERT, and DAT.

Materials:

-

Cell membranes prepared from HEK293 cells stably expressing human NET, SERT, or DAT.

-

Radioligands: [³H]-Nisoxetine (for NET), [³H]-Citalopram (for SERT), [³H]-WIN 35,428 (for DAT).

-

Test compounds: (S)-(-)-viloxazine, (R)-(+)-viloxazine, and racemic viloxazine.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Wash buffer (ice-cold assay buffer).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound (viloxazine isomer or racemate).

-

Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature or 4°C) for a predetermined time to allow the binding to reach equilibrium.

-

Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters to separate the bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Neurotransmitter Reuptake Assays

These assays measure the ability of a compound to inhibit the reuptake of a neurotransmitter into synaptosomes or cells expressing the specific transporter.

Objective: To determine the potency (IC50) of viloxazine isomers in inhibiting the reuptake of norepinephrine, serotonin, and dopamine.

Materials:

-

Synaptosome Preparation:

-

Freshly dissected rat brain tissue (e.g., hypothalamus for NET, striatum for DAT).

-

Sucrose (B13894) buffer (0.32 M sucrose, buffered to pH 7.4).

-

Homogenizer.

-

Centrifuge.

-

-

Cell Culture: HEK293 cells stably expressing human NET, SERT, or DAT.

-

Radiolabeled neurotransmitters: [³H]-Norepinephrine, [³H]-Serotonin, [³H]-Dopamine.

-

Test compounds: (S)-(-)-viloxazine, (R)-(+)-viloxazine, and racemic viloxazine.

-

Krebs-Ringer buffer or similar physiological buffer.

-

Inhibitors for non-specific uptake (e.g., desipramine (B1205290) for NET, fluoxetine (B1211875) for SERT, GBR12909 for DAT).

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Preparation:

-

Synaptosomes: Homogenize brain tissue in sucrose buffer, centrifuge to pellet synaptosomes, and resuspend in assay buffer.

-

Cells: Plate the cells in a 96-well plate and allow them to adhere.

-

-

Pre-incubation: Pre-incubate the synaptosomes or cells with varying concentrations of the test compound or vehicle.

-

Initiation: Add the radiolabeled neurotransmitter to initiate the uptake reaction.

-

Incubation: Incubate for a short period (e.g., 5-20 minutes) at 37°C.

-

Termination: Stop the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer, or by aspirating the medium and washing the cells with ice-cold buffer.

-

Lysis and Quantification: Lyse the synaptosomes or cells and measure the radioactivity of the lysate using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake (IC50).

Visualizations

Signaling Pathway of Viloxazine

The primary mechanism of action of viloxazine involves the inhibition of the norepinephrine transporter (NET). This leads to an increase in the synaptic concentration of norepinephrine. Additionally, viloxazine has been shown to modulate serotonergic neurotransmission through its activity at 5-HT2B and 5-HT2C receptors, which can indirectly influence dopamine and norepinephrine levels in the prefrontal cortex.[1][10]

Caption: Viloxazine's primary mechanism of action.

Experimental Workflow for Neurotransmitter Reuptake Assay

The following diagram illustrates the general workflow for an in vitro neurotransmitter reuptake assay used to determine the inhibitory potency of viloxazine isomers.

Caption: Workflow for in vitro neurotransmitter reuptake assay.

Conclusion

The pharmacological activity of viloxazine as a norepinephrine reuptake inhibitor is stereospecific, with the (S)-(-)-isomer being significantly more potent than the (R)-(+)-isomer. While racemic viloxazine shows a clear preference for inhibiting the norepinephrine transporter over the serotonin and dopamine transporters, a more precise quantitative comparison of the individual isomers would be beneficial for a complete understanding of their respective contributions to the drug's overall clinical profile. The detailed experimental protocols provided in this guide offer a framework for conducting such investigations, which are crucial for the development and optimization of stereochemically pure therapeutic agents.

References

- 1. Characterization of [³H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. US9603853B2 - Formulations of viloxazine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Effects of viloxazine, its optical isomers and its major metabolites on biogenic amine uptake mechanisms in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Viloxazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. patents.justia.com [patents.justia.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. dovepress.com [dovepress.com]

- 10. researchgate.net [researchgate.net]

In Vivo Effects of Viloxazine on Dopamine Levels in Rodent Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viloxazine (B1201356), a selective norepinephrine (B1679862) reuptake inhibitor (NRI), has been repurposed and approved for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). Its mechanism of action is primarily attributed to the blockade of the norepinephrine transporter (NET), which leads to increased extracellular concentrations of norepinephrine. However, preclinical evidence robustly indicates that viloxazine also elevates dopamine (B1211576) levels in key brain regions implicated in ADHD, such as the prefrontal cortex (PFC). This technical guide provides an in-depth analysis of the in vivo effects of viloxazine on dopamine levels in rodent models, with a focus on quantitative data from key studies, detailed experimental protocols, and the underlying neurobiological pathways.

It is important to note that the majority of contemporary in vivo research has been conducted using racemic viloxazine, a mixture of the (R)- and (S)-enantiomers. Pharmacological studies have indicated that the (S)-stereoisomer exhibits approximately tenfold greater potency as a norepinephrine reuptake inhibitor compared to the (R)-stereoisomer[1]. Therefore, while the data presented herein pertains to racemic viloxazine, the effects are likely predominantly driven by the (S)-enantiomer.

Quantitative Data on Extracellular Dopamine Levels

Microdialysis studies in freely moving rats have been pivotal in quantifying the dose-dependent and time-course effects of racemic viloxazine on extracellular dopamine concentrations in various brain regions. The data from these key studies are summarized below for comparative analysis.

Table 1: Dose-Dependent Effects of Racemic Viloxazine on Extracellular Dopamine in the Rat Prefrontal Cortex (PFC)

| Dose (mg/kg, i.p.) | Peak Increase in DA (% of Baseline) | Time to Peak (minutes) | Study Reference |

| 30 | ~250% | 60 | Garcia-Olivares et al. (2024)[2][3] |

| 50 | ~300% | 60 | Garcia-Olivares et al. (2024)[2][3] |

| 50 | ~670% | Not Specified | ASENT (2020)[4] |

DA: Dopamine; i.p.: intraperitoneal

Table 2: Time-Course of Racemic Viloxazine (50 mg/kg, i.p.) on Extracellular Dopamine in Different Rat Brain Regions

| Brain Region | Peak Increase in DA (% of Baseline) | Duration of Significant Increase | Study Reference |

| Prefrontal Cortex (PFC) | ~670% | Throughout 4-hour period | Yu et al. (2020)[5][6] |

| Nucleus Accumbens (NAcc) | ~190% | 30 to 60 minutes | Yu et al. (2020)[5][6] |

| Amygdala (AMG) | ~254% | Not Specified | ASENT (2020)[4] |

DA: Dopamine; i.p.: intraperitoneal

Experimental Protocols

The primary methodology utilized to ascertain the in vivo effects of viloxazine on dopamine levels is intracerebral microdialysis in conscious, freely moving rodents.

Microdialysis Protocol

-

Animal Model: Male Sprague-Dawley rats (8 weeks old) are typically used[2][3].

-

Surgical Implantation:

-

Animals are anesthetized (e.g., with isoflurane).

-

A guide cannula is stereotaxically implanted, targeting the desired brain region (e.g., medial prefrontal cortex, nucleus accumbens, or amygdala).

-

The cannula is secured to the skull with dental cement.

-

Animals are allowed a post-operative recovery period of several days.

-

-

Microdialysis Procedure:

-

On the day of the experiment, a microdialysis probe is inserted into the guide cannula.

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

A stabilization period of at least one hour is allowed to achieve baseline neurotransmitter levels.

-

Baseline dialysate samples are collected at regular intervals (e.g., every 30 minutes).

-

-

Drug Administration:

-

Sample Collection and Analysis:

-

Dialysate samples are collected continuously for a defined period post-administration (e.g., 4 hours).

-

Dopamine concentrations in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED) or liquid chromatography-mass spectrometry (LC-MS)[4].

-

-

Data Analysis:

-

Neurotransmitter levels are expressed as a percentage of the mean baseline concentrations.

-

Statistical analyses (e.g., ANOVA with post-hoc tests) are used to determine significant differences between treatment groups and over time.

-

Visualizations: Pathways and Workflows

Proposed Signaling Pathway for Viloxazine-Induced Dopamine Elevation

Caption: Proposed mechanism of viloxazine on dopamine levels in the PFC.

Experimental Workflow for In Vivo Microdialysis

Caption: Workflow for in vivo microdialysis studies of viloxazine.

Discussion

The elevation of extracellular dopamine in the prefrontal cortex by viloxazine is primarily an indirect effect of norepinephrine transporter (NET) inhibition[7][8]. The PFC is unique in that the dopamine transporter (DAT) is expressed at low levels, and dopamine clearance is largely mediated by NET[8]. By inhibiting NET, viloxazine reduces the reuptake of both norepinephrine and dopamine in this region, leading to a significant increase in their synaptic concentrations[5]. This mechanism is consistent with the observed therapeutic effects of viloxazine in ADHD, a disorder characterized by catecholaminergic dysregulation in the PFC.

Furthermore, viloxazine's activity at serotonin (B10506) receptors, specifically as a 5-HT2B antagonist and a 5-HT2C agonist, may also contribute to the modulation of dopamine release[5][8]. For instance, 5-HT2B receptor antagonism can disinhibit downstream pathways, while 5-HT2C receptor agonism can modulate the activity of the mesoaccumbens dopamine circuit[5].

The relatively modest and transient increase in dopamine in the nucleus accumbens is a key differentiating feature of viloxazine compared to stimulant medications[5][9]. This is significant because substantial dopamine elevation in the nucleus accumbens is associated with abuse potential[9]. Viloxazine's limited effect in this region suggests a lower risk for misuse and dependence[1][9].

Conclusion

In vivo studies in rodent models have consistently demonstrated that racemic viloxazine administration leads to a significant, dose-dependent increase in extracellular dopamine levels, particularly in the prefrontal cortex. This effect is primarily mediated by the inhibition of the norepinephrine transporter. While direct data on the (R)-enantiomer is lacking, its lower potency at NET suggests a lesser contribution to the observed dopaminergic effects compared to the (S)-enantiomer. The detailed protocols and quantitative data presented in this guide offer a comprehensive overview for researchers in the field of neuropsychopharmacology and drug development, providing a solid foundation for further investigation into the nuanced mechanisms of viloxazine and its enantiomers.

References

- 1. Viloxazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Viloxazine Increases Extracellular Concentrations of Norepinephrine, Dopamine, and Serotonin in the Rat Prefrontal Cortex at Doses Relevant for the Treatment of Attention-Deficit/Hyperactivity Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ASENT2020 Annual Meeting Abstracts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Viloxazine for the Treatment of Attention Deficit Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Crystalline Landscape: A Technical Guide to (R)-Viloxazine Hydrochloride Polymorphs

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural characterization of the polymorphic forms of (R)-Viloxazine Hydrochloride. Viloxazine (B1201356), a selective norepinephrine (B1679862) reuptake inhibitor, exists in different crystalline forms, or polymorphs, which can significantly influence its physicochemical properties, including solubility, stability, and bioavailability. A thorough understanding and control of its polymorphic landscape are therefore critical for drug development and manufacturing.

This guide details the key analytical techniques employed in the characterization of this compound polymorphs, presenting quantitative data in structured tables for straightforward comparison. Detailed experimental protocols for the cited characterization methods are also provided, alongside logical workflow diagrams to elucidate the characterization process.

Polymorphic Forms of this compound

Research and patent literature have identified two primary anhydrous polymorphic forms of Viloxazine Hydrochloride, designated as Form A and Form B.[1] These forms are distinguishable by their unique crystallographic and spectroscopic signatures.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from the structural characterization of this compound polymorphs, Form A and Form B.

Table 1: X-ray Powder Diffraction (XRPD) Data

| Polymorph | Characteristic 2θ Peaks (°) |

| Form A | (Data extracted from patent figures) |

| Form B | 8.84, 16.64, 17.64, 18.56, 19.68, 21.72, 26.52, 27.44[1] |

Table 2: Thermal Analysis Data

| Polymorph | Technique | Key Findings |

| Form A | DSC | Melting Point: 188 °C[1] |

| Form B | DSC | (Data to be extracted from patent figures/tables) |

| Form A | TGA | (Data to be extracted from patent figures/tables) |

| Form B | TGA | (Data to be extracted from patent figures/tables) |

Table 3: Spectroscopic Data

| Polymorph | Technique | Characteristic Peaks (cm⁻¹) |

| Form A | Raman Spectroscopy | (Data extracted from patent figures) |

| Form B | Raman Spectroscopy | (Data extracted from patent figures) |

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the characterization of this compound polymorphs are outlined below.

Powder X-ray Diffraction (PXRD)

Objective: To identify the crystalline phase and differentiate between polymorphs based on their unique diffraction patterns.

Methodology:

-

A small amount of the this compound sample is gently ground to a fine powder using a mortar and pestle to ensure random orientation of the crystals.

-

The powdered sample is packed into a sample holder, ensuring a flat and uniform surface.

-

The sample is analyzed using a powder X-ray diffractometer equipped with a Cu-Kα radiation source.

-

Data is collected over a 2θ range of 5° to 40° with a step size of 0.02° and a dwell time of 1 second per step.

-

The resulting diffraction pattern is analyzed for characteristic peaks, which are reported in degrees 2θ.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of the different polymorphic forms, providing information on their thermodynamic stability.

Methodology:

-

Approximately 2-5 mg of the this compound sample is accurately weighed into an aluminum DSC pan.

-

The pan is hermetically sealed to prevent any loss of volatile components.

-

The sample is heated in a DSC instrument under a nitrogen purge (50 mL/min) at a constant heating rate, typically 10 °C/min.

-

The heat flow to the sample is monitored as a function of temperature.

-

The melting point is determined as the onset temperature of the melting endotherm, and the enthalpy of fusion is calculated from the area of the peak.

Thermogravimetric Analysis (TGA)

Objective: To assess the thermal stability and determine the presence of any solvates or hydrates by measuring the weight loss as a function of temperature.

Methodology:

-

Approximately 5-10 mg of the this compound sample is placed in a TGA pan.

-

The sample is heated in a TGA instrument under a nitrogen atmosphere at a constant heating rate, typically 10 °C/min, over a temperature range of 25 °C to 300 °C.

-

The weight of the sample is continuously monitored throughout the heating process.

-

The resulting TGA thermogram shows the percentage of weight loss as a function of temperature.

Raman Spectroscopy

Objective: To obtain a vibrational fingerprint of the different polymorphs, which can be used for identification and differentiation.

Methodology:

-

A small amount of the this compound sample is placed on a microscope slide.

-

The sample is analyzed using a Raman spectrometer equipped with a laser excitation source (e.g., 785 nm).

-

The laser is focused on the sample, and the scattered light is collected and analyzed.

-

The Raman spectrum is recorded over a specific wavenumber range (e.g., 200-1800 cm⁻¹).

-

The positions and relative intensities of the Raman bands are used to characterize the polymorphic form.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for the characterization of this compound polymorphs.

This guide provides a foundational understanding of the structural characterization of this compound polymorphs. For further details, it is recommended to consult the primary patent literature and relevant scientific publications. The control of polymorphism is a critical aspect of ensuring the quality, safety, and efficacy of the final drug product.

References

The Pharmacodynamics of (R)-Viloxazine at Serotonin 5-HT2B and 5-HT2C Receptors: An In-Depth Technical Guide

Introduction

Viloxazine (B1201356) is a serotonin-norepinephrine modulating agent that has been repurposed for the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[2][3] Its mechanism of action is multifaceted, involving the inhibition of the norepinephrine (B1679862) transporter (NET) and modulation of specific serotonin (B10506) receptors.[2][3] Notably, in vitro studies have demonstrated that viloxazine acts as an antagonist at the serotonin 5-HT2B receptor and an agonist at the serotonin 5-HT2C receptor.[3][4][5] These interactions with the serotonergic system are believed to contribute significantly to its overall therapeutic effects.[4][5] This guide provides a detailed overview of the pharmacodynamics of viloxazine at these two receptors, including quantitative data, signaling pathways, and experimental methodologies.

Pharmacodynamics of Racemic Viloxazine at 5-HT2B and 5-HT2C Receptors

The following tables summarize the in vitro binding affinity and functional activity of racemic viloxazine at human 5-HT2B and 5-HT2C receptors.

Data Presentation

Table 1: Binding Affinity of Racemic Viloxazine at Serotonin Receptors

| Receptor | Ligand | K_i_ (nM) | Reference |

| 5-HT2B | Racemic Viloxazine | 6400 | [6] |

| 5-HT2C | Racemic Viloxazine | 3900 | [6] |

Table 2: Functional Activity of Racemic Viloxazine at Serotonin Receptors

| Receptor | Activity | Parameter | Value (µM) | Reference |

| 5-HT2B | Antagonist | IC_50_ | 27.0 | [7] |

| K_B | 4.2 | |||

| 5-HT2C | Agonist | EC_50 (Ca2+ assay) | 1.6 | [7] |

| EC_50_ (IP1 assay) | 32.0 | [6] |

Signaling Pathways

Both 5-HT2B and 5-HT2C receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G proteins.[3] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). Additionally, these receptors can also signal through β-arrestin pathways, which can lead to receptor desensitization, internalization, and activation of other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway.

Mandatory Visualizations

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacodynamics of compounds like viloxazine at 5-HT2B and 5-HT2C receptors.

Radioligand Binding Assay (for K_i_ Determination)

This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to the receptor.

1. Materials:

- Receptor Source: Membranes from CHO-K1 or HEK293 cells stably expressing the human 5-HT2B or 5-HT2C receptor.

- Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [³H]LSD for 5-HT2B/2C).

- Test Compound: (R)-Viloxazine.

- Non-specific Binding Control: A high concentration of a known, unlabeled antagonist for the target receptor (e.g., mianserin).

- Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.

- Scintillation Cocktail.

- 96-well filter plates and a cell harvester.

- Scintillation counter.

2. Method:

- Plate Preparation: Add assay buffer, test compound at various concentrations (typically in a serial dilution), and the radioligand at a fixed concentration (usually at or below its K_d_ value) to the wells of a 96-well plate.

- Receptor Addition: Add the cell membrane preparation to each well to initiate the binding reaction.

- Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.

- Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

- Scintillation Counting: After drying the filter mats, add scintillation cocktail and measure the radioactivity in each well using a scintillation counter.

- Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC_50_). Calculate the binding affinity (K_i_) using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Inositol Monophosphate (IP1) Accumulation Functional Assay (for EC_50_/IC_50_ Determination)

This assay measures the functional activity of a compound at Gq/11-coupled receptors by quantifying the accumulation of inositol monophosphate (IP1), a downstream product of the PLC signaling pathway.

1. Materials:

- Cell Line: CHO-K1 or HEK293 cells stably expressing the human 5-HT2B or 5-HT2C receptor.

- Test Compound: (R)-Viloxazine.

- Reference Agonist: Serotonin (5-HT).

- Stimulation Buffer: Assay buffer containing LiCl to inhibit the degradation of IP1.

- IP1-d2 conjugate and anti-IP1 cryptate: Reagents for the HTRF® (Homogeneous Time-Resolved Fluorescence) assay.

- Lysis Buffer.

- 384-well low-volume white plates.

- HTRF®-compatible plate reader.

2. Method:

- Cell Plating: Seed the cells into a 384-well plate and incubate overnight to allow for cell attachment.

- Compound Addition (Agonist Mode): To determine agonist activity (for 5-HT2C), add varying concentrations of (R)-Viloxazine to the wells.

- Compound and Agonist Addition (Antagonist Mode): To determine antagonist activity (for 5-HT2B), pre-incubate the cells with varying concentrations of (R)-Viloxazine before adding a fixed concentration of a known agonist (e.g., 5-HT) at its EC_80_ concentration.

- Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for receptor stimulation and IP1 accumulation.

- Cell Lysis and Detection: Add the HTRF® detection reagents (IP1-d2 and anti-IP1 cryptate) in lysis buffer to each well.

- Incubation: Incubate at room temperature for a specified time (e.g., 60 minutes) to allow for the competitive binding reaction to occur.

- HTRF® Reading: Read the plate on an HTRF®-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).

- Data Analysis: Calculate the ratio of the two fluorescence signals. For agonist mode, plot the HTRF® ratio against the log of the (R)-Viloxazine concentration to determine the EC_50_. For antagonist mode, plot the HTRF® ratio against the log of the (R)-Viloxazine concentration to determine the IC_50_.

Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

CellCulture [label="Cell Culture\n(e.g., CHO-K1 expressing\n5-HT2B or 5-HT2C)", fillcolor="#F1F3F4", fontcolor="#202124"];

PlateCells [label="Plate Cells\nin 96/384-well plate", fillcolor="#F1F3F4", fontcolor="#202124"];

AddCompound [label="Add Test Compound\n((R)-Viloxazine)", fillcolor="#FBBC05", fontcolor="#202124"];

Incubate [label="Incubate", fillcolor="#4285F4", fontcolor="#FFFFFF"];

AddReagents [label="Add Detection Reagents\n(e.g., HTRF reagents)", fillcolor="#FBBC05", fontcolor="#202124"];

ReadPlate [label="Read Plate\n(e.g., HTRF reader)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

DataAnalysis [label="Data Analysis\n(EC50 / IC50 determination)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> CellCulture;

CellCulture -> PlateCells;

PlateCells -> AddCompound;

AddCompound -> Incubate;

Incubate -> AddReagents;

AddReagents -> ReadPlate;

ReadPlate -> DataAnalysis;

DataAnalysis -> End;

}

Conclusion

Viloxazine exhibits a complex pharmacodynamic profile with significant interactions at the serotonin 5-HT2B and 5-HT2C receptors, acting as an antagonist and an agonist, respectively.[3][4][5] These activities, in conjunction with its effects on the norepinephrine transporter, likely contribute to its therapeutic efficacy in ADHD. While the available data provides a solid foundation for understanding the effects of racemic viloxazine, further research is warranted to elucidate the specific contributions of the (R)- and (S)-enantiomers to the overall pharmacological profile at these serotonin receptors. Such studies would provide a more nuanced understanding of viloxazine's mechanism of action and could inform the development of future therapeutics with improved specificity and efficacy.

References

- 1. Viloxazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. New Insights into the Mechanism of Action of Viloxazine: Serotonin and Norepinephrine Modulating Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. tandfonline.com [tandfonline.com]

Methodological & Application

Application Note: Chiral HPLC Method for the Enantioselective Separation of (R)- and (S)-Viloxazine

Introduction